Ethyl 2-ethyl-3-methylbutanoate
説明
Molecular Structure Analysis
CH3 \ C - CH(CH3)COOCH2CH3 / CH3
科学的研究の応用
Chemical and Sensory Characteristics in Wines
Ethyl 2-hydroxy-3-methylbutanoate, closely related to Ethyl 2-ethyl-3-methylbutanoate, has been investigated for its chemical and sensory characteristics in wines. This compound was identified as a potential marker of lactic acid bacteria esterase activity in wines. Studies have shown that the concentrations of these compounds in wines are considerably below the detection threshold, indicating no direct effect on fruity aroma modulation in red wine (Gammacurta et al., 2018).
Impact on Wine Aroma
Another related compound, Ethyl 2-methylbutanoate, has been studied for its distribution and organoleptic impact in wines. It was found that this compound enhances the perception of fruity aromas in wines, contributing significantly to black-berry-fruit descriptors (Lytra et al., 2014).
Role in Fruit Aroma
In fruit aroma, especially in apples, Ethyl 2-methylbutanoate plays a key role. The biosynthesis of 2-methylbutyl and 2-methylbutanoate esters in apples has been extensively studied, highlighting the significant differences in products and product distributions between different apple cultivars (Rowan et al., 1996).
将来の方向性
: Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). : NIST Chemistry WebBook: Butanoic acid, 2-methyl-, ethyl ester : NIST WTT-Pro: Ethyl 3-methylbutanoate : MDPI Molecules: Comprehensive Analysis of Physicochemical Properties and Volatile Compounds in Different Strawberry Wines under Various Pre
特性
IUPAC Name |
ethyl 2-ethyl-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-8(7(3)4)9(10)11-6-2/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQJUPMYOFCSCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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